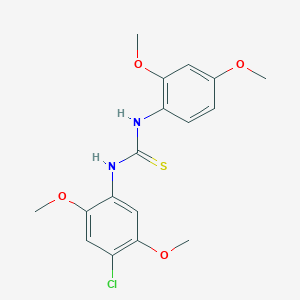
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea, commonly known as CDT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Wissenschaftliche Forschungsanwendungen
CDT has been extensively studied for its potential applications in scientific research. It has been investigated as a potential anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. CDT has also been investigated for its potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, CDT has been investigated for its potential applications in infectious diseases, as it has been shown to inhibit the replication of human immunodeficiency virus (HIV).
Wirkmechanismus
The mechanism of action of CDT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. CDT has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CDT has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. Additionally, CDT has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
CDT has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity. CDT has also been shown to inhibit the aggregation of amyloid beta peptides, which may contribute to its potential applications in neurodegenerative diseases. Additionally, CDT has been shown to inhibit the replication of HIV, which may contribute to its potential applications in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CDT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects have been investigated in detail. However, CDT also has some limitations for lab experiments. It has been shown to have low solubility in aqueous solutions, which may limit its potential applications in some experiments. Additionally, its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of CDT. One potential direction is to investigate its potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate its mechanism of action and potential toxicity. Furthermore, the development of more efficient synthesis methods and derivatives of CDT may enhance its potential applications in scientific research.
Synthesemethoden
CDT can be synthesized through various methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with 2,4-dimethoxybenzaldehyde and ammonium thiocyanate in ethanol. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity of the synthesized CDT can be confirmed through various analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
1-(4-Chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
|---|---|
Molekularformel |
C17H19ClN2O4S |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2O4S/c1-21-10-5-6-12(15(7-10)23-3)19-17(25)20-13-9-14(22-2)11(18)8-16(13)24-4/h5-9H,1-4H3,(H2,19,20,25) |
InChI-Schlüssel |
OMPZFESGQVMCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)
![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)







![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)



